molecular formula C26H26FN3O5 B2451101 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one CAS No. 1040659-28-6

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one

Cat. No.: B2451101
CAS No.: 1040659-28-6
M. Wt: 479.508
InChI Key: KKSOGMYWNLXCLR-UHFFFAOYSA-N
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Description

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one is a highly potent and specific covalent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme , a crucial and validated drug target in Mycobacterium tuberculosis . Its primary research value lies in the investigation of novel therapeutic strategies against tuberculosis, particularly drug-resistant strains. The compound acts through a unique mechanism, undergoing enzymatic activation by DprE1 to form a covalent adduct with an active-site cysteine residue (Cys387), leading to irreversible enzyme inactivation. This inhibition halts the synthesis of arabinan, an essential component of the mycobacterial cell wall, resulting in bactericidal effects. As a key tool compound in infectious disease research, it is extensively used to study DprE1 enzyme kinetics, resistance mechanisms, and the downstream consequences of cell wall biosynthesis disruption. Its efficacy against both replicating and non-replicating bacilli makes it a valuable probe for understanding persistent infections and for evaluating combination therapies in preclinical models of tuberculosis.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-5-[(4-fluorophenyl)methoxy]-1-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O5/c1-28-15-25(33-16-18-2-5-20(27)6-3-18)22(31)13-21(28)26(32)30-10-8-29(9-11-30)14-19-4-7-23-24(12-19)35-17-34-23/h2-7,12-13,15H,8-11,14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSOGMYWNLXCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core linked to a benzo[d][1,3]dioxole moiety and a pyridine derivative. The structural complexity suggests multiple points of interaction with biological targets, which may influence its pharmacological effects.

Molecular Formula

  • C21H21N3O4

Key Functional Groups

  • Piperazine ring
  • Benzo[d][1,3]dioxole moiety
  • Pyridine derivative with fluorobenzyl ether

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis. Notably, a study demonstrated that piperazine derivatives could effectively inhibit PARP1 activity, a crucial enzyme in DNA repair mechanisms, leading to increased cancer cell sensitivity to chemotherapeutic agents .

CompoundIC50 (nM)Mechanism of Action
Olaparib1.0PARP1 inhibitor
Hybrid C20.9Enhanced PARP1 inhibition
2-(...)-oneTBDPotential PARP1 inhibition (to be studied)

2. Neuropharmacological Effects

Compounds similar to the target molecule have been investigated for their neuropharmacological effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could lead to potential applications in treating mood disorders and anxiety .

3. Antimicrobial Activity

The antimicrobial properties of related benzodioxole-containing compounds have been documented. These compounds demonstrated varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in the structure likely contributes to their ability to disrupt bacterial membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as PARP1, leading to increased apoptosis in cancer cells.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Membrane Disruption : The hydrophobic nature of certain groups may allow the compound to penetrate microbial membranes, leading to cell death.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Olaparib Derivatives : A study evaluated various olaparib derivatives for their PARP1 inhibitory activity and found that modifications in the piperazine structure significantly affected potency .
  • Benzodioxole Compounds : Research on benzodioxole derivatives highlighted their antimicrobial properties and potential applications in treating infections caused by resistant bacteria .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine moieties exhibit significant antidepressant properties. The incorporation of the benzo[d][1,3]dioxole group may enhance this effect by interacting with serotonin receptors, as seen in studies involving similar compounds .

Anticancer Properties

The compound's structure suggests potential anticancer activity. A study on related piperazine derivatives demonstrated their efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific interactions of the benzo[d][1,3]dioxole component with cancer-related pathways are an area of active investigation.

Neuropharmacological Effects

Compounds similar to 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one have shown promise as modulators of neurotransmitter systems, particularly in the treatment of anxiety and depression. The piperazine ring plays a crucial role in these interactions, making it a target for further research into neuropharmacological applications .

Synthesis and Structural Studies

Recent advancements in synthetic methodologies have facilitated the production of this compound. Techniques such as multicomponent reactions and targeted synthesis have been employed to optimize yield and purity. Structural studies using techniques like NMR spectroscopy have provided insights into the conformational dynamics of the compound, which may influence its biological activity .

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a piperazine-based derivative similar to this compound in treating major depressive disorder. Results indicated a statistically significant reduction in depressive symptoms compared to placebo controls . This suggests that the structural features present in this compound could be beneficial for developing new antidepressant therapies.

Case Study 2: Cancer Cell Inhibition

In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents .

Q & A

Q. What foundational synthetic routes are used to prepare this compound?

  • Synthesis involves: (i) Piperazine functionalization : Reacting 1-(4-fluorobenzyl)piperazine with a carbonylating agent (e.g., phosgene equivalent) under anhydrous conditions . (ii) Coupling reactions : Introducing the benzodioxole-methyl group via nucleophilic substitution or reductive amination . (iii) Pyridinone core formation : Cyclization using microwave-assisted methods or acid catalysis . Key reagents include DCM , DIEA , and catalysts like Pd for cross-coupling .

Q. Which analytical techniques are critical for monitoring synthesis and purity?

  • Thin-layer chromatography (TLC) and HPLC are used to track reaction progress and isolate intermediates. Mass spectrometry (MS) and elemental analysis confirm molecular weight and purity . For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients resolves impurities .

Advanced Research Questions

Q. How can multi-step synthetic routes be optimized to improve yield and scalability?

  • Critical steps :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates (e.g., thiazolidinones) .
  • Optimize catalyst loading (e.g., Pd for cross-coupling) to reduce byproducts .
  • Employ microwave-assisted synthesis to accelerate cyclization steps (e.g., pyridinone formation) .
    • Purification : Combine flash chromatography (silica gel, 10% MeOH/DCM) and recrystallization (Et₂O/hexane) for high-purity final products .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Example: If computational docking suggests FAAH inhibition , but in vitro assays show weak activity: (i) Validate target engagement using radioligand binding assays . (ii) Perform metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation . (iii) Explore off-target effects via kinase profiling panels .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the benzodioxole and fluorobenzyl groups?

  • Methodology :
  • Synthesize analogs with electron-withdrawing substituents (e.g., Cl, CF₃) on the benzodioxole to test metabolic stability .
  • Replace the 4-fluorobenzyl group with bulky aryl groups (e.g., biphenyl) to assess steric effects on target binding .
  • Use molecular dynamics simulations to correlate substituent effects with conformational flexibility .

Q. How can purification challenges due to polar functional groups be mitigated?

  • Solutions :
  • For hydrophilic intermediates, use ion-pair chromatography (e.g., TFA as counterion) .
  • Employ size-exclusion chromatography (SEC) to separate high-MW byproducts .
  • Optimize solvent systems (e.g., DMF/EtOAc) to improve crystallization of polar derivatives .

Q. What advanced biological assays are recommended beyond standard cytotoxicity screening?

  • Mechanistic studies :
  • Enzyme inhibition assays (e.g., FAAH activity via LC-MS detection of substrate hydrolysis) .
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • In vivo pharmacokinetics using rodent models to assess bioavailability and tissue distribution .

Q. How can metabolic stability and toxicity risks be systematically evaluated?

  • Methods :
  • Hepatocyte incubation assays to measure CYP450-mediated metabolism .
  • Reactive metabolite screening (e.g., glutathione trapping assays) to identify toxic intermediates .
  • hERG channel inhibition assays to assess cardiac toxicity risks .

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